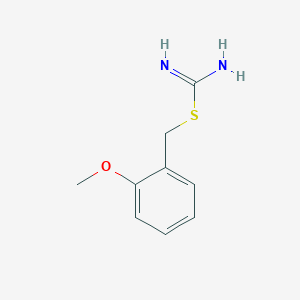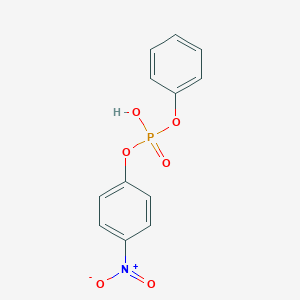![molecular formula C20H22N2O3 B231520 1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MDMA was first synthesized in 1912 by the German pharmaceutical company Merck. However, it was not until the 1970s that the drug gained popularity as a recreational drug. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use.
Mécanisme D'action
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation.
Biochemical and physiological effects:
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as oxytocin, which is involved in social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for use in laboratory experiments, including its ability to induce a state of heightened empathy and social bonding. However, the drug also has several limitations, including its potential for abuse and the fact that it is difficult to control the dose and purity of the drug.
Orientations Futures
There are several future directions for research on MDMA, including the development of new therapeutic applications for the drug, the identification of biomarkers for drug response, and the development of new methods for controlling the dose and purity of the drug.
In conclusion, 1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone, also known as MDMA, is a psychoactive drug that has potential therapeutic applications. While the drug is widely used as a recreational drug, scientific research has shown that it can be used to treat PTSD and anxiety in patients with life-threatening illnesses. Future research on the drug will likely focus on developing new therapeutic applications and improving methods for controlling the dose and purity of the drug.
Méthodes De Synthèse
The synthesis of MDMA involves several steps, including the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reacted with methylamine to form MDMA.
Applications De Recherche Scientifique
Despite its classification as a Schedule I drug, MDMA has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that MDMA can be used to treat post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses.
Propriétés
Formule moléculaire |
C20H22N2O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H22N2O3/c1-14-4-3-5-17(15(14)2)21-8-10-22(11-9-21)20(23)16-6-7-18-19(12-16)25-13-24-18/h3-7,12H,8-11,13H2,1-2H3 |
Clé InChI |
DVKMGXCOXZYVHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)


